Bde 47

Description

Structure

3D Structure

Properties

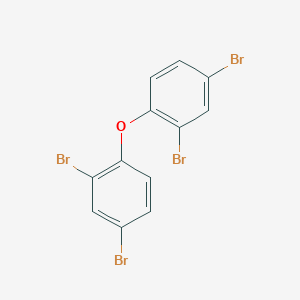

IUPAC Name |

2,4-dibromo-1-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBSIYMGXVUVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3030056 | |

| Record name | 2,2',4,4'-Tetrabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3030056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,1'-Oxybis[2,4-dibromobenzene] | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5436-43-1 | |

| Record name | BDE 47 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5436-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,4'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005436431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBROMOPHENYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2',4,4'-Tetrabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3030056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N97R5X10X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1'-Oxybis[2,4-dibromobenzene] | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82 - 82.5 °C | |

| Record name | 1,1'-Oxybis[2,4-dibromobenzene] | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

BDE-47: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) is a prominent congener of polybrominated diphenyl ethers (PBDEs), a class of flame retardants that have been widely used in a variety of consumer and industrial products. Due to its persistence, bioaccumulative nature, and potential for long-range environmental transport, BDE-47 has become a ubiquitous environmental contaminant, raising significant concerns for human health and ecosystems. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and toxicological profile of BDE-47, with a focus on its mechanisms of action. Detailed experimental protocols for assessing its toxic effects and diagrams of key signaling pathways are included to support further research and risk assessment efforts.

Chemical Structure and Identification

BDE-47 is an organobromine compound belonging to the diaryl ether class. Its structure consists of a diphenyl ether core with four bromine atoms substituted at the 2, 2', 4, and 4' positions of the phenyl rings.

Synonyms: 2,2',4,4'-Tetrabromodiphenyl ether, PBDE-47[1][2] IUPAC Name: 2,4-dibromo-1-(2,4-dibromophenoxy)benzene[1][2] CAS Number: 5436-43-1[2][3] Molecular Formula: C₁₂H₆Br₄O[2][3] SMILES: C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br[1]

Physicochemical Properties

The physicochemical properties of BDE-47 are crucial for understanding its environmental fate, transport, and bioavailability. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 485.79 g/mol | [1][4] |

| Melting Point | Information not consistently available | |

| Boiling Point | Decomposes | [5] |

| Water Solubility | Not soluble | [5] |

| Vapor Pressure | 5.1 x 10⁻⁵ Pa at 25°C | [6] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 6.81 | [7] |

Toxicological Profile

BDE-47 is recognized as a developmental neurotoxicant and an endocrine disruptor. Its toxicity is multifaceted, affecting various biological systems.

Toxicological Data

| Parameter | Value | Species | Endpoint | Reference |

| Oral Reference Dose (RfD) | 1 x 10⁻⁴ mg/kg/day | Human | Neurodevelopmental effects | [8] |

| No-Observed-Adverse-Effect Level (NOAEL) | 0.14 - 1.0 mg/kg/day | Animal studies | Developmental neurotoxicity, thyroid hormone changes | [9] |

| Lowest-Observed-Adverse-Effect Level (LOAEL) | Not explicitly defined in the provided results | |||

| LD₅₀ (Oral) | 0.5 - 5 g/kg (for Penta-BDE mixture) | Rat | Acute toxicity | [10] |

Mechanisms of Toxicity

The toxic effects of BDE-47 are primarily attributed to its ability to induce oxidative stress, trigger apoptosis, and disrupt endocrine function, particularly thyroid hormone homeostasis.

BDE-47 exposure leads to the generation of reactive oxygen species (ROS), which overwhelms the cellular antioxidant defense mechanisms, resulting in oxidative damage to lipids, proteins, and DNA. This oxidative stress is a key initiator of apoptotic cell death. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is activated in response to BDE-47-induced oxidative stress, further promoting apoptosis. The Nrf2-mediated antioxidant response is also initiated as a defense mechanism.

BDE-47 is a well-documented endocrine-disrupting chemical, primarily affecting the thyroid hormone system. It can interfere with thyroid hormone synthesis, transport, and metabolism. One of the proposed mechanisms involves the activation of the nuclear receptor, constitutive androstane receptor (CAR), which in turn induces the expression of enzymes involved in thyroid hormone metabolism, leading to decreased circulating levels of thyroxine (T4). BDE-47 has also been shown to act as a weak agonist of both estrogen receptor α (ERα) and estrogen-related receptor α (ERRα).

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by BDE-47.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicological effects of BDE-47.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

BDE-47 Treatment: Prepare stock solutions of BDE-47 in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Replace the existing medium in the wells with the BDE-47 containing medium. Include solvent controls (medium with the same concentration of DMSO as the highest BDE-47 concentration).

-

Incubation: Incubate the cells with BDE-47 for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the solvent control.

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs. The incorporated label can then be detected by fluorescence or colorimetry.

Protocol:

-

Cell/Tissue Preparation:

-

Adherent Cells: Grow cells on coverslips. After BDE-47 treatment, wash with PBS and fix with 4% paraformaldehyde.

-

Suspension Cells: After treatment, centrifuge cells, wash with PBS, and fix.

-

Tissue Sections: Use paraffin-embedded or frozen tissue sections.

-

-

Permeabilization: Incubate the fixed cells/tissues with a permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate) to allow the TdT enzyme to access the nucleus.

-

TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT and labeled dUTPs in a humidified chamber at 37°C.

-

Detection:

-

Fluorescence: If using fluorescently labeled dUTPs, wash the samples and counterstain the nuclei with a DNA dye (e.g., DAPI). Mount the coverslips and visualize under a fluorescence microscope.

-

Colorimetric: If using biotin-labeled dUTPs, incubate with a streptavidin-HRP conjugate followed by a substrate solution (e.g., DAB) to produce a colored precipitate. Visualize under a light microscope.

-

-

Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of labeled cells relative to the total number of cells.

Measurement of Reactive Oxygen Species (ROS)

The dichlorofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with BDE-47 as described for the MTT assay.

-

DCFH-DA Loading: After the desired treatment period, remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium or buffer) for 30-60 minutes at 37°C in the dark.

-

Wash: Remove the DCFH-DA solution and wash the cells with buffer to remove any extracellular probe.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity in each well using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Express the results as a fold change in fluorescence intensity relative to the solvent control.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the toxicological effects of BDE-47.

Conclusion

BDE-47 is a persistent and bioaccumulative environmental contaminant with well-documented toxicological effects, particularly on the developing nervous system and the endocrine system. Its ability to induce oxidative stress, apoptosis, and disrupt thyroid hormone signaling underscores the potential risks it poses to human and wildlife health. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals working to further understand the toxicology of BDE-47 and to develop strategies for mitigating its adverse effects. Continued research is essential to fully elucidate its mechanisms of action and to inform regulatory decisions aimed at protecting public health.

References

- 1. mdpi.com [mdpi.com]

- 2. iris.univpm.it [iris.univpm.it]

- 3. The brominated flame retardant BDE-47 causes oxidative stress and apoptotic cell death in vitro and in vivo in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BDE-47 Induces Immunotoxicity in RAW264.7 Macrophages through the Reactive Oxygen Species-Mediated Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing Bioconcentration and Biotransformation of BDE-47 In Vitro: The Relevance of Bioavailable and Intracellular Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Using a Multi-Stage hESC Model to Characterize BDE-47 Toxicity During Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 2,2’4,4’-Tetrabromodiphenyl Ether (PBDE-47) Modulates the Intracellular miRNA Profile, sEV Biogenesis and Their miRNA Cargo Exacerbating the LPS-Induced Pro-Inflammatory Response in THP-1 Macrophages [frontiersin.org]

- 10. rivm.nl [rivm.nl]

The Persistent Threat of BDE-47: An In-depth Guide to its Bioaccumulation in Aquatic Ecosystems

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the bioaccumulation of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) in aquatic ecosystems. BDE-47, a prominent congener of polybrominated diphenyl ethers (PBDEs), is a persistent organic pollutant with significant toxicological effects on marine and freshwater organisms.

BDE-47 is widely detected in aquatic environments and is recognized for its high bioaccumulation potential, attributed to its lipophilic nature.[1][2] This compound readily accumulates in the fatty tissues of aquatic organisms and undergoes biomagnification through the food web, posing a considerable risk to higher trophic level species, including fish, marine mammals, and birds.[1][3][4][5] Its persistence and long-range transport capabilities have led to its presence in even remote aquatic ecosystems.[1] This guide synthesizes current knowledge on the bioaccumulation of BDE-47, detailing its toxicokinetics, trophic transfer, and the analytical methodologies used for its detection.

Quantitative Data on BDE-47 Bioaccumulation

The bioaccumulation of BDE-47 is quantified using several key metrics, including the Bioconcentration Factor (BCF), Biomagnification Factor (BMF), and Trophic Magnification Factor (TMF). These values provide insight into the extent to which BDE-47 is accumulated from the surrounding environment and transferred through the food chain.

Bioconcentration Factors (BCFs)

The BCF represents the ratio of a chemical's concentration in an organism to its concentration in the surrounding water. BDE-47 exhibits high BCF values, indicating its strong potential for accumulation directly from the water column.[1]

| Organism | Exposure Concentration (µg/L) | BCF Value | Life Stage | Reference |

| Zebrafish (Danio rerio) | 1 | 36363 ± 5702 | Eleutheroembryos | [6] |

| Zebrafish (Danio rerio) | 10 | 7294 ± 899 | Eleutheroembryos | [6] |

| Rainbow Trout (Oncorhynchus mykiss) | 1.8 | 8974 | Not Specified | [7] |

Table 1: Experimentally determined Bioconcentration Factors (BCFs) of BDE-47 in fish.

Various Quantitative Structure-Activity Relationship (QSAR) models have also been used to estimate BCF values for BDE-47.

| QSAR Model | Estimated BCF | Estimated log BCF | Reference |

| European Chemicals Agency (2003) | 46200 | 4.66 | [6] |

| Arnot and Gobas (2006) | 7180 | 3.86 | [6] |

| Petersen and Kristensen (1998) | 247000 | 5.39 | [6] |

| EPI Suite v4.1 (US EPA, 2012) | 13600 | 4.13 | [6] |

Table 2: BDE-47 Bioconcentration Factor values estimated from different QSAR models.[6]

Trophic Transfer and Biomagnification

BDE-47 is known to biomagnify in aquatic food webs, meaning its concentration increases at successively higher trophic levels.[3][5] This process is a significant route of exposure for top predators.

| Food Chain/Web Location | Trophic Magnification Factor (TMF) | Biomagnification Factor (BMF) | Reference |

| Chlorella pyrenoidosa to Daphnia magna | >1 | - | [3] |

| Bohai Bay, North China Marine Food Web | 7.24 | - | [5] |

| Canadian Arctic Marine Food Web | 1.6 | - | [4] |

| Polar bears (bear/seal) | - | 1 - 7 | [4] |

| Beluga whales | - | 20 - 60 | [4] |

| Grey seals (seal/herring lipid) | - | 7 | [4] |

| Guillemot eggs (egg/sea salmon lipid) | - | 17 | [4] |

Table 3: Trophic Magnification Factors (TMFs) and Biomagnification Factors (BMFs) for BDE-47 in various aquatic food webs.

Experimental Protocols

The accurate determination of BDE-47 concentrations in environmental samples is crucial for assessing its bioaccumulation and risk. The following section outlines a general experimental workflow and specific methodologies cited in the literature.

General Experimental Workflow

The analysis of BDE-47 in aquatic biota typically involves sample collection, extraction of the analyte from the sample matrix, clean-up to remove interfering compounds, and instrumental analysis for quantification.

Extraction and Clean-up Methodologies

-

Ultrasound-Assisted Extraction (UAE) with Dispersive Solid Phase Extraction (d-SPE) Clean-up: This method is suitable for small sample sizes like zebrafish eleutheroembryos.[6][8] The protocol involves extraction with an organic solvent, such as isooctane, assisted by ultrasonication, followed by a clean-up step using d-SPE with sorbents like C18 and PSA to remove lipids and other interferences.[9]

-

Soxhlet Extraction: A classical and robust method for extracting BDE-47 from solid matrices like sediment and biota.[10] It involves continuous extraction with a solvent mixture, typically hexane/acetone.[11]

-

Gel Permeation Chromatography (GPC): An effective technique for removing high-molecular-weight interferences, particularly lipids, from biological sample extracts.[11]

-

Silica/Alumina Column Chromatography: Used for further clean-up and fractionation of the extract to isolate BDE-47 from other co-extracted compounds.[10][11]

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): The most common technique for the determination of BDE-47.[9][12][13] It provides both high sensitivity and selectivity. Electron capture negative ionization (ECNI) is often used to enhance sensitivity for brominated compounds.[10]

-

Gas Chromatography-Micro-Electron Capture Detector (GC-µECD): An alternative detector that offers high sensitivity for halogenated compounds like BDE-47.[8]

Signaling Pathways Affected by BDE-47

BDE-47 is not only a bioaccumulative pollutant but also a toxicant that can interfere with various biological processes. Research has shown that BDE-47 can modulate several key signaling pathways in aquatic organisms, leading to a range of adverse effects.

MAPK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway involved in cellular processes like proliferation, differentiation, and apoptosis. BDE-47 has been shown to activate this pathway, which is one of the primary mechanisms underlying its toxicity.[1][14]

Steroid Hormone Biosynthesis Pathway

BDE-47 can interfere with the endocrine system by affecting steroid hormone biosynthesis.[15][16] This can lead to reproductive and developmental toxicity in fish.[17]

JAK-STAT Signaling Pathway

Recent studies have indicated that BDE-47 can activate the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway in the brain of fish, leading to an imbalance in appetite-regulating factors and reduced food intake.[18]

Conclusion

BDE-47 remains a significant environmental concern due to its persistence, bioaccumulative nature, and toxicological effects. This guide has provided a detailed overview of its bioaccumulation in aquatic ecosystems, supported by quantitative data and established experimental protocols. The elucidation of its interference with critical signaling pathways underscores the molecular mechanisms behind its toxicity. Continued research and monitoring are essential to fully understand and mitigate the risks posed by BDE-47 to aquatic life and, by extension, to human health.

References

- 1. Toxicological Effects and Mechanisms of 2,2′,4,4′-Tetrabromodiphenyl Ether (BDE-47) on Marine Organisms [mdpi.com]

- 2. Impact of the flame retardant 2,2’4,4’-tetrabromodiphenyl ether (PBDE-47) in THP-1 macrophage-like cell function via small extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The bioaccumulation, elimination, and trophic transfer of BDE-47 in the aquatic food chain of Chlorella pyrenoidosa-Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. watermark02.silverchair.com [watermark02.silverchair.com]

- 9. docta.ucm.es [docta.ucm.es]

- 10. cn.aminer.org [cn.aminer.org]

- 11. researchgate.net [researchgate.net]

- 12. Bioaccumulation Behavior and Human Health Risk of Polybrominated Diphenyl Ethers in a Freshwater Food Web of Typical Shallow Lake, Yangtze River Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Determination of polybrominated diphenyl ethers (PBDEs) in biota using GC/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxicological Effects and Mechanisms of 2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47) on Marine Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dietary Exposure to 2,2′,4,4′-Tetrabromodiphenyl Ether (BDE-47) Causes Inflammation in the Liver of Common Carp (Cyprinus carpio) and Affects Lipid Metabolism by Interfering with Steroid Hormone Biosynthesis Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dietary Exposure to 2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47) Causes Inflammation in the Liver of Common Carp (Cyprinus carpio) and Affects Lipid Metabolism by Interfering with Steroid Hormone Biosynthesis Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Long-term dietary exposure to 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) reduced feeding in common carp (Cyprinus carpio): Via the JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of BDE-47 Using Gas Chromatography-Mass Spectrometry

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Metabolic profiling on the effect of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Simultaneous Method for Selected PBDEs and HBCDDs in Foodstuffs Using Gas Chromatography—Tandem Mass Spectrometry and Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccbasilea-crestocolmo.org.uy [ccbasilea-crestocolmo.org.uy]

- 9. epa.gov [epa.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. pragolab.cz [pragolab.cz]

Application Notes and Protocols for the Extraction and Clean-up of BDE-47 in Biota

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction and subsequent clean-up of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) from various biological samples (biota). BDE-47 is a prevalent polybrominated diphenyl ether (PBDE) congener found in the environment and is known for its bioaccumulative and toxic properties.[1][2] Accurate quantification of BDE-47 in biota is crucial for environmental monitoring and toxicological studies.

The following sections detail established methodologies, including solvent extraction and advanced clean-up techniques, to isolate BDE-47 from complex biological matrices such as fish tissue, marine mammals, and bird eggs.

Overview of Extraction and Clean-up Strategies

The analysis of BDE-47 in biota necessitates a multi-step process involving extraction to isolate the analyte from the sample matrix, followed by a clean-up stage to remove interfering compounds, primarily lipids. Common extraction techniques include ultrasound-assisted leaching, Soxhlet extraction, and pressurized liquid extraction (PLE).[3][4][5] Clean-up procedures often employ solid-phase extraction (SPE), gel permeation chromatography (GPC), or acid treatment to ensure a clean extract for instrumental analysis.[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Leaching (USAL) with Dispersive Solid-Phase Extraction (dSPE) Clean-up for Fish Tissue

This protocol is adapted from a method employing ultrasound-assisted leaching followed by a rapid and cost-effective dispersive solid-phase extraction clean-up.[3]

2.1.1. Extraction Procedure

-

Homogenization: Homogenize 1 gram of the biological tissue sample.

-

Solvent Addition: Add the homogenized sample to a suitable vessel with an 8:2 mixture of n-hexane and dichloromethane.

-

Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for a predetermined duration to facilitate the extraction of BDE-47 into the solvent phase.

-

Centrifugation and Collection: Centrifuge the sample to separate the solid and liquid phases. Carefully collect the supernatant containing the extracted analytes.

2.1.2. Clean-up Procedure (dSPE)

-

Sorbent Addition: To the collected supernatant, add 0.20 g of C18-silica sorbent.[3]

-

Vortexing: Vigorously mix the solution using a vortex mixer to ensure thorough interaction between the extract and the sorbent. This step removes interfering lipids and other non-polar compounds.

-

Centrifugation and Final Extract Collection: Centrifuge the mixture to pellet the sorbent. The resulting supernatant is the cleaned extract, ready for analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS).[3]

Protocol 2: Pressurized Liquid Extraction (PLE) with In-Cell Clean-up for Biota

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to achieve rapid and efficient extractions.[5][6] This protocol incorporates a clean-up step within the extraction cell.

2.2.1. Extraction and In-Cell Clean-up Procedure

-

Cell Preparation: Pack a PLE cell with layers of different sorbents. A common configuration includes a layer of activated copper (for sulfur removal), followed by Florisil or silica gel to retain lipids and other interferences.[6][7] The homogenized biota sample is placed within this packed cell.

-

Extraction Conditions: Place the cell in the PLE system. Use a mixture of n-hexane:dichloromethane (e.g., 90:10 v/v) as the extraction solvent.[8] Set the extraction temperature to 100°C and perform three static extraction cycles with a static time of 5 minutes per cycle.[8]

-

Extract Collection: The system automatically collects the extract after each cycle. The resulting solution is a cleaned extract ready for concentration and analysis.

Protocol 3: Soxhlet Extraction with Multi-Layer Silica Column Clean-up for Marine Mammal Blubber

Soxhlet extraction is a classical and robust method for extracting persistent organic pollutants from solid matrices.[9] This is often followed by a comprehensive clean-up using multi-layer silica columns.

2.3.1. Extraction Procedure

-

Sample Preparation: Place a known weight of the homogenized blubber sample into a Soxhlet thimble.

-

Soxhlet Extraction: Extract the sample for 4 hours using n-hexane as the solvent.[9]

-

Lipid Removal (Initial Step): The initial extract will be rich in lipids, which can be partially removed by concentrating the extract and performing a liquid-liquid partitioning with a suitable solvent if necessary.

2.3.2. Clean-up Procedure (Multi-Layer Silica Column)

-

Column Preparation: Prepare a chromatography column with multiple layers of silica gel, which can include neutral silica, acid-treated silica, and base-treated silica. This multi-layer approach effectively removes a wide range of interfering compounds.

-

Elution: Apply the concentrated extract to the top of the column. Elute the BDE-47 fraction using a suitable solvent system, such as a mixture of hexane and dichloromethane.

-

Fraction Collection: Collect the eluate containing the BDE-47. This fraction is then concentrated and prepared for instrumental analysis.

Data Presentation

The following tables summarize quantitative data from various studies on BDE-47 extraction and clean-up.

| Method | Matrix | Extraction Solvent | Clean-up Sorbent | Recovery (%) | Method Detection Limit (MDL) | Reference |

| USAL-dSPE | Fish, Egg, Chicken | n-hexane:dichloromethane (8:2) | C18-silica | Not specified | 9-44 pg/g | [3] |

| PLE (in-cell) | Fish | n-hexane:dichloromethane (90:10) | Florisil | 83-108% | 10-34 pg/g | [8] |

| QuEChERS | Fish Tissue | Not specified | Not specified | 95-114% | 0.03-0.09 ng/g | [10] |

Visualized Workflows

The following diagrams illustrate the logical flow of the described extraction and clean-up protocols.

Caption: Workflow for Ultrasound-Assisted Leaching and Dispersive Solid-Phase Extraction.

References

- 1. Toxicological Effects and Mechanisms of 2,2′,4,4′-Tetrabromodiphenyl Ether (BDE-47) on Marine Organisms [mdpi.com]

- 2. archive.sciendo.com [archive.sciendo.com]

- 3. Dispersive solid-phase extraction as a simplified clean-up technique for biological sample extracts. Determination of polybrominated diphenyl ethers by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pressurized liquid extraction for the simultaneous analysis of polychlorinated biphenyls and polybrominated diphenyl ethers from soil by GC-TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cefas.co.uk [cefas.co.uk]

- 10. Determination of polybrominated diphenyl ethers in fish tissue using gas chromatography-isotope dilution tandem inductively coupled plasma mass spectrometry with a mass-shift mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of BDE-47 in Human Serum

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the quantification of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) in human serum. The methodologies described are based on established analytical techniques, primarily utilizing gas chromatography-mass spectrometry (GC-MS), to ensure high sensitivity and selectivity for biomonitoring and exposure assessment studies.

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of flame retardants that have been widely used in various consumer products. Due to their persistence, bioaccumulative nature, and potential for adverse health effects, including neurotoxicity and endocrine disruption, there is a significant interest in monitoring human exposure to these compounds. BDE-47 is one of the most prevalent PBDE congeners found in human tissues and serum.[1][2] Accurate and precise quantification of BDE-47 in human serum is crucial for assessing body burden, understanding exposure pathways, and evaluating potential health risks.

This document outlines a detailed protocol for the analysis of BDE-47 in human serum, covering sample preparation, instrumental analysis, and quality control.

Quantitative Data Summary

The following tables summarize representative concentrations of BDE-47 found in human serum from various studies. These values can serve as a reference for expected concentration ranges in different populations.

Table 1: BDE-47 Serum Concentrations in a U.S. Study Cohort

| Statistic | Concentration (ng/g lipid weight) |

| Geometric Mean | 16.8[1] |

| 95% Confidence Interval | 13.89–20.27[1] |

| Range | 3.59–694 (for total PBDEs)[1] |

Data from a study on pregnant women, where BDE-47 was the most abundant congener, contributing to approximately 50% of the total PBDE burden.[1]

Table 2: BDE-47 Serum Concentrations in Various Global Regions

| Region/Study | Mean/Median Concentration (pmol/g lipid weight) |

| Norway | GM: 1.8 |

| United Kingdom | Median: 2.3 |

| Netherlands | Median: 2.1 |

| Belgium | Mean: 3.1 |

| Japan | Median: 0.6 |

| Korea | GM: 0.8 |

| USA (California) | Median: 20.3 |

| USA (New York) | Median: 21.6 |

This table presents a comparison of BDE-47 serum levels across different geographical locations, highlighting the variability in exposure. Data has been transformed to pmol/g lipid weight for comparison.[3]

Experimental Protocol: BDE-47 Quantification in Human Serum by GC-MS

This protocol describes a common method for the extraction, cleanup, and analysis of BDE-47 from human serum samples.

Materials and Reagents

-

Solvents (High Purity, Pesticide Residue Grade): Hexane, Dichloromethane (DCM), Ethyl Acetate, Methanol, Iso-octane

-

Acids: Formic Acid (0.1 M)

-

Internal Standards: Isotopically labeled BDE-47 (e.g., ¹³C₁₂-BDE-47) or another PBDE congener not expected in samples (e.g., FBDE-69).[4][5]

-

Cleanup Columns: Activated Silica Gel or Florisil columns, or Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis® HLB).[4][5][6]

-

Reference Standards: Certified BDE-47 standard solution.

-

Glassware: Scintillation vials, Pasteur pipettes, concentrator tubes.

-

Equipment: Centrifuge, Nitrogen evaporator, Sonicator, Vortex mixer, Gas Chromatograph-Mass Spectrometer (GC-MS).

Sample Preparation

-

Sample Spiking: To a 1 mL human serum sample, add a known amount of the internal standard solution. This is crucial for correcting for matrix effects and variations in extraction efficiency.[4][5]

-

Protein Denaturation and Homogenization: Add 2.0 mL of 0.1 M formic acid and 6.0 mL of water to the serum sample. Sonicate the mixture to denature serum proteins and ensure thorough homogenization.[5] An alternative method involves mechanical shaking with formic acid.[6][7]

-

Liquid-Liquid Extraction (LLE):

-

Solid-Phase Extraction (SPE) - Alternative to LLE:

-

Condition an SPE column (e.g., Waters Oasis® HLB) with 5.0 mL of DCM, followed by 5.0 mL of methanol, and then 5.0 mL of water.[5]

-

Load the denatured serum sample onto the conditioned column.[5]

-

Wash the column with 5.0 mL of water to remove polar interferences.[5]

-

Elute the PBDEs with 10.0 mL of a 1:1 DCM/ethyl acetate (v/v) solution.[5]

-

Extract Cleanup

-

Column Chromatography: Pass the extracted sample through an activated silica gel or Florisil column to remove co-extracted lipids and other biogenic material.[4][6]

-

Concentration: Concentrate the cleaned extract to near dryness using a gentle stream of nitrogen.[5] Reconstitute the residue in a small, known volume of hexane (e.g., 100 µL).[5]

Instrumental Analysis (GC-MS)

-

Injection: Inject an aliquot of the final extract into the GC-MS system. A programmable temperature vaporizer (PTV) injector is recommended to prevent thermal degradation of PBDEs.[8]

-

Gas Chromatography:

-

Column: Use a capillary column suitable for separating PBDE congeners (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.[8]

-

Temperature Program: An optimized temperature program is essential to achieve good separation of BDE-47 from other congeners and matrix components.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Capture Negative Ionization (ECNI) is often used for its high sensitivity to halogenated compounds. Electron Ionization (EI) can also be used.

-

Acquisition Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) mode for enhanced selectivity and sensitivity, monitoring for characteristic ions of BDE-47 and the internal standard.[8]

-

Data Analysis and Quantification

-

Calibration: Prepare a series of calibration standards containing known concentrations of BDE-47 and a constant concentration of the internal standard. Analyze these standards under the same GC-MS conditions as the samples.

-

Quantification: Generate a calibration curve by plotting the ratio of the BDE-47 peak area to the internal standard peak area against the concentration of BDE-47. Determine the concentration of BDE-47 in the serum samples by using the response ratio from the sample and interpolating from the calibration curve.

-

Lipid Adjustment: Since PBDEs are lipophilic, it is common practice to normalize the serum concentrations to the total lipid content of the serum. Total lipids can be calculated from enzymatic measurements of triglycerides and total cholesterol.[5] The results are typically reported in ng/g lipid weight.

Quality Assurance/Quality Control (QA/QC)

-

Method Blanks: Analyze a blank sample (e.g., solvent) with each batch of samples to check for contamination.

-

Spiked Samples: Analyze a matrix spike (a serum sample fortified with a known amount of BDE-47) to assess method accuracy and recovery.

-

Standard Reference Materials (SRMs): Whenever possible, analyze a certified SRM (e.g., NIST SRM 1957 or 1958) to validate the accuracy of the method.[6][7]

Visualizations

Caption: Experimental workflow for BDE-47 quantification in human serum.

Caption: Logical relationship of key steps in the BDE-47 analysis protocol.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Relationships between Polybrominated Diphenyl Ether Concentrations in House Dust and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Polybrominated Diphenyl Ether Serum Concentrations and Depressive Symptomatology in Pregnant African American Women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serum Analysis [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of polybrominated diphenyl ethers in human serum by gas chromatography - inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. “One-shot” analysis of polybrominated diphenyl ethers and their hydroxylated and methoxylated analogs in human breast milk and serum using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing BDE-47-Induced Apoptosis in Cell Lines

Introduction

2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) is a prominent congener of polybrominated diphenyl ethers (PBDEs), a class of flame retardants that have become ubiquitous environmental contaminants[1][2]. Due to their persistence and bioaccumulation, there is significant concern regarding their toxicological effects, including hepatotoxicity, neurotoxicity, and immunotoxicity[3][4][5]. A key mechanism underlying BDE-47's toxicity is the induction of apoptosis, or programmed cell death, in various cell types[1][2][3].

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to assess BDE-47-induced apoptosis in cell lines. The primary mechanisms involve the generation of reactive oxygen species (ROS), which leads to oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress, ultimately culminating in apoptotic cell death[5][6][7][8].

Key Signaling Pathways in BDE-47-Induced Apoptosis

BDE-47 initiates apoptosis primarily through the induction of oxidative stress. This leads to a cascade of events centered on the mitochondria and the endoplasmic reticulum. The increased ROS production disrupts the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins, causing a decrease in mitochondrial membrane potential (MMP)[6][9]. This mitochondrial permeabilization results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, activating a caspase cascade (initiator caspase-9 and executioner caspase-3) that executes cell death[6][10][11]. Concurrently, BDE-47 can induce ER stress, leading to the activation of specific caspases like caspase-12, further contributing to the apoptotic process[7][12].

References

- 1. The brominated flame retardant BDE-47 causes oxidative stress and apoptotic cell death in vitro and in vivo in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The brominated flame retardant BDE-47 causes oxidative stress and apoptotic cell death in vitro and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of 2, 2', 4, 4'-tetrabromodiphenyl ether (BDE-47) and its metabolites on cell viability, oxidative stress, and apoptosis of HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BDE-47 Induces Immunotoxicity in RAW264.7 Macrophages through the Reactive Oxygen Species-Mediated Mitochondrial Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BDE-47 Induces Mitochondrial Dysfunction and Endoplasmic Reticulum Stress to Inhibit Early Porcine Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BDE-47 Induces Immunotoxicity in RAW264.7 Macrophages through the Reactive Oxygen Species-Mediated Mitochondrial Apoptotic Pathway [mdpi.com]

- 7. Roles of endoplasmic reticulum stress, apoptosis and autophagy in 2,2',4,4'-tetrabromodiphenyl ether-induced rat ovarian injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PBDE-47-induced oxidative stress, DNA damage and apoptosis in primary cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BDE-47 Induces Immunotoxicity in RAW264.7 Macrophages through the Reactive Oxygen Species-Mediated Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: BDE-47 Solubility in Cell Culture Media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDE-47 in cell culture experiments. Our goal is to help you overcome common challenges related to the solubility of this hydrophobic compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving BDE-47 for cell culture experiments?

A1: The most commonly used and recommended solvent for preparing stock solutions of BDE-47 for in vitro studies is dimethyl sulfoxide (DMSO).[1] Numerous studies have successfully used DMSO to dissolve BDE-47 to create concentrated stock solutions.[1][2]

Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or less.[3] It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for your BDE-47 treatment) to account for any effects of the solvent itself.

Q3: My BDE-47 precipitates out of solution when I add it to my aqueous cell culture medium. What can I do?

A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

-

Vortexing: Immediately after adding the BDE-47/DMSO stock to your media, vortex the solution vigorously to ensure rapid and uniform dispersion.

-

Pre-warming the media: Warming the cell culture media to 37°C before adding the BDE-47 stock can sometimes improve solubility.

-

Step-wise dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a serial dilution approach. For example, first dilute the stock in a smaller volume of media, vortex, and then add this intermediate dilution to the final volume.

-

Increase the final DMSO concentration (with caution): If precipitation persists and your cells can tolerate it, you might consider slightly increasing the final DMSO concentration, but it is recommended to stay within the non-toxic range for your specific cell line. Always validate the solvent tolerance of your cells.

Q4: What are the known cellular effects of BDE-47 that I should be aware of?

A4: BDE-47 has been shown to induce a range of cellular effects, including:

-

Oxidative Stress: It can lead to an increase in reactive oxygen species (ROS).[4][5][6]

-

Apoptosis: BDE-47 can trigger programmed cell death, often through the mitochondrial pathway.[4][7][8]

-

Endoplasmic Reticulum (ER) Stress: It has been shown to induce ER stress in cells.[5]

-

Mitochondrial Dysfunction: BDE-47 can impair mitochondrial function.[5][6]

-

Effects on Signaling Pathways: It can modulate various signaling pathways, including JNK and MAPK signaling, and interact with nuclear receptors like the estrogen receptor.[9][10][11][12][13]

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing BDE-47 solutions for your experiments.

| Problem | Possible Cause | Suggested Solution |

| BDE-47 powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO. Use sonication to aid dissolution.[2] Ensure the BDE-47 is from a reliable source and has not degraded. |

| A precipitate forms immediately upon adding the DMSO stock to the cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. | Reduce the final concentration of BDE-47. Increase the final DMSO concentration slightly (while staying within the tolerated limit for your cells). Use a step-wise dilution method as described in the FAQs. |

| The cell culture medium becomes cloudy over time after adding BDE-47. | The compound is slowly precipitating out of the solution. | This may indicate that the compound is not stable in the medium over long incubation periods. Consider refreshing the medium with a freshly prepared BDE-47 solution at regular intervals during your experiment. |

| I am observing cytotoxicity in my vehicle control (DMSO only) group. | The final DMSO concentration is too high for your cell line. | Reduce the final DMSO concentration in your experiments. This may require preparing a more concentrated BDE-47 stock solution. Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. |

Quantitative Data

The following table summarizes key quantitative information for the preparation of BDE-47 solutions for cell culture experiments, based on published literature.

| Parameter | Value | Solvent | Reference |

| Stock Solution Concentration | 25 mM | DMSO | [1] |

| Stock Solution Preparation | 5 mg in 250 µL | DMSO | [2] |

| Recommended Final DMSO Concentration in Media | ≤ 0.5% (ideally ≤ 0.1%) | - | [3] |

Experimental Protocols

Protocol 1: Preparation of a 25 mM BDE-47 Stock Solution in DMSO

Materials:

-

BDE-47 powder (MW: 485.8 g/mol )

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh out 12.15 mg of BDE-47 powder and place it in a sterile microcentrifuge tube.

-

Add 1 mL of sterile DMSO to the tube.

-

Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

-

If the powder does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of BDE-47 in Cell Culture Medium

Materials:

-

25 mM BDE-47 stock solution in DMSO

-

Pre-warmed (37°C) sterile cell culture medium

-

Sterile conical tubes

Procedure:

-

Determine the final concentration of BDE-47 and the final concentration of DMSO you require for your experiment.

-

Calculate the volume of the BDE-47 stock solution needed. For example, to make 10 mL of a 25 µM working solution with a final DMSO concentration of 0.1%, you would add 10 µL of the 25 mM stock solution to 9.99 mL of cell culture medium.

-

Add the calculated volume of the BDE-47 stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the tube.

-

Ensure the solution is thoroughly mixed before adding it to your cell culture plates.

-

Always prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.

Visualizations

Signaling Pathways Affected by BDE-47

Caption: BDE-47 induced cellular signaling pathways.

Experimental Workflow for Preparing BDE-47 Working Solutions

Caption: Workflow for preparing BDE-47 solutions.

References

- 1. 2,2’4,4’-Tetrabromodiphenyl Ether (PBDE-47) Modulates the Intracellular miRNA Profile, sEV Biogenesis and Their miRNA Cargo Exacerbating the LPS-Induced Pro-Inflammatory Response in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioaccumulation and behavioral effects of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) in perinatally exposed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. The brominated flame retardant BDE-47 causes oxidative stress and apoptotic cell death in vitro and in vivo in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BDE-47 Induces Mitochondrial Dysfunction and Endoplasmic Reticulum Stress to Inhibit Early Porcine Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triiodothyronine or Antioxidants Block the Inhibitory Effects of BDE-47 and BDE-49 on Axonal Growth in Rat Hippocampal Neuron-Glia Co-Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BDE-47 Induces Immunotoxicity in RAW264.7 Macrophages through the Reactive Oxygen Species-Mediated Mitochondrial Apoptotic Pathway [mdpi.com]

- 8. BDE-47 Induces Immunotoxicity in RAW264.7 Macrophages through the Reactive Oxygen Species-Mediated Mitochondrial Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Toxicological Effects and Mechanisms of 2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47) on Marine Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Mechanisms of Polybrominated Diphenyl Ethers (BDE-47, BDE-100, and BDE-153) in Human Breast Cancer Cells and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of Polybrominated Diphenyl Ethers (BDE-47, BDE-100, and BDE-153) in Human Breast Cancer Cells and Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

overcoming matrix effects in BDE-47 quantification

Welcome to the Technical Support Center for BDE-47 Quantification. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the analysis of 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact BDE-47 quantification?

A1: Matrix effects refer to the alteration of analyte signal intensity due to the presence of co-eluting, interfering compounds in the sample matrix.[1][2] In the context of BDE-47 analysis, these effects typically manifest as either ion suppression (loss of signal) or ion enhancement (increase in signal) during mass spectrometry analysis.[1][3] This interference can lead to inaccurate and unreliable quantification, affecting the precision and sensitivity of the results.[4][5] The complexity of the biological or environmental matrix dictates the severity of these effects.[1]

Q2: My BDE-47 signal is lower than expected in complex samples compared to clean standards. What is the likely cause?

A2: A lower-than-expected signal for BDE-47 in complex samples is a classic sign of ion suppression. This occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3][6] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[1] The interfering compounds compete with BDE-47 for ionization, reducing the number of BDE-47 ions that reach the detector.

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard, such as ¹³C-BDE-47, is widely regarded as the most robust method to compensate for matrix effects.[7] This technique, known as stable isotope dilution (SID), involves adding a known amount of the labeled standard to the sample prior to extraction and analysis.[8] Because the labeled standard is chemically identical to the native analyte, it experiences the same matrix effects and extraction losses. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved.[3][8]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[1][9][10] This can lessen the impact of ion suppression and improve analytical accuracy. However, a major drawback is that dilution also lowers the concentration of BDE-47, which can compromise the sensitivity of the assay and potentially increase the limit of detection (LOD).[1][9] This strategy is most effective when the initial analyte concentration is high and the analytical method has sufficient sensitivity.[10]

Q5: What is matrix-matched calibration and when should I use it?

A5: Matrix-matched calibration involves preparing calibration standards in a blank matrix that is identical to the samples being analyzed.[1][3][11] This approach helps to compensate for matrix effects because the standards and the samples are affected in the same way by the matrix components.[11] It is a useful technique when a representative blank matrix is available and when stable isotope-labeled internal standards are not.[1][4] However, finding a truly "blank" matrix free of BDE-47 can be challenging, and matrix effects can vary between different batches of the same matrix type.[1][11][12]

Troubleshooting Guides

Scenario 1: Significant Signal Suppression Observed in LC-MS/MS Analysis

Problem: You observe a significant drop in BDE-47 signal intensity when analyzing sample extracts compared to solvent-based standards, indicating severe ion suppression.

Troubleshooting Steps:

-

Assess the Matrix Effect: Quantify the extent of ion suppression by performing a post-extraction spike experiment. Compare the peak area of BDE-47 in a spiked blank matrix extract to the peak area in a clean solvent at the same concentration.[12] The percentage of matrix effect can be calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100%. A value below 100% indicates suppression.[1]

-

Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds before instrumental analysis.

-

Solid Phase Extraction (SPE): Use SPE cartridges to clean the sample extract. For BDE-47, Florisil or silica-based cartridges are common.[1] An optimized SPE protocol can selectively retain BDE-47 while washing away interfering polar and nonpolar compounds.

-

Acid Treatment: For matrices with high lipid content, such as fatty tissues or fish samples, a concentrated sulfuric acid treatment can effectively remove lipids, which are a major source of matrix effects.[13][14]

-

-

Optimize Chromatography: Modify your HPLC/UPLC method to improve the separation between BDE-47 and co-eluting matrix components.

-

Gradient Adjustment: Steepen or flatten the elution gradient to better resolve the analyte peak from interferences.

-

Column Chemistry: Test a different stationary phase (e.g., C18, Phenyl-Hexyl) that may offer different selectivity for your matrix.

-

-

Implement Isotope Dilution: If not already in use, incorporate a ¹³C-labeled BDE-47 internal standard into your workflow. This is the most reliable method for correcting signal suppression.

Scenario 2: Poor Recovery of BDE-47 After Sample Preparation

Problem: Your recovery of BDE-47, as determined by a matrix spike or internal standard, is consistently low (<60%).

Troubleshooting Steps:

-

Evaluate Extraction Efficiency:

-

Solvent Choice: Ensure the extraction solvent is appropriate for your sample matrix and BDE-47's nonpolar nature. Hexane, dichloromethane (DCM), or mixtures like hexane/acetone are commonly used.[1]

-

Extraction Technique: Techniques like pressurized liquid extraction (PLE) or supercritical fluid extraction (SFE) can offer higher efficiency than traditional liquid-liquid extraction for solid matrices.[15]

-

-

Check the Cleanup Step:

-

Analyte Loss on SPE: Verify that BDE-47 is not being lost during the SPE cleanup. Analyze the waste fractions from the loading and washing steps to check for your analyte. The elution solvent may be too weak or the volume insufficient to fully recover BDE-47 from the cartridge.

-

Aggressive Cleanup: Aggressive cleanup methods, like multi-layer silica columns with sulfuric acid, can sometimes lead to analyte loss if not properly optimized.[13][14]

-

-

Investigate Evaporation Steps: BDE-47 can be lost during solvent evaporation if the process is too aggressive (high temperature or high nitrogen flow). Ensure gentle evaporation conditions.

Diagram: Decision-Making Workflow for Mitigating Matrix Effects

Caption: A decision tree for selecting the appropriate strategy to overcome matrix effects in BDE-47 analysis.

Quantitative Data Summary

The effectiveness of different strategies for overcoming matrix effects can be compared quantitatively. The following tables summarize typical performance metrics.

Table 1: Comparison of Calibration Strategies for BDE-47 Quantification

| Calibration Method | Principle | Pros | Cons | Typical Accuracy Deviation |

| External Calibration | Standards prepared in a clean solvent. | Simple and fast to prepare. | Does not account for matrix effects or recovery losses. | Can be >50% (inaccurate) |

| Matrix-Matched Calibration | Standards prepared in a blank sample matrix.[11] | Compensates for matrix-induced signal alteration.[1][3] | Requires a true blank matrix; variability between matrix lots.[11][12] | 15-30% |

| Stable Isotope Dilution | Uses a stable isotope-labeled analog (e.g., ¹³C-BDE-47) as an internal standard.[7] | Corrects for both matrix effects and analyte loss during sample prep.[3][7][8] | Labeled standards can be expensive. | <15% (most accurate) |

Table 2: Effect of Sample Cleanup on BDE-47 Recovery in Eel Muscle Tissue

| Cleanup Procedure | Key Feature | Lipid Removal Efficiency | Matrix Effect Suppression | Average Analyte Recovery (%) |

| Multilayer Cartridge Only | Basic cleanup with silica gel. | >95% | Partial suppression; retention time drift observed.[13] | ~85-95% |

| H₂SO₄ Treatment + Cartridge | Adds a sulfuric acid step to remove lipids before cartridge cleanup.[13] | >99.9% | Virtually complete suppression of matrix effects.[13] | ~90-105% |

Data synthesized from a study on eel muscle extract analysis, demonstrating the enhanced performance of adding an acid treatment step.[13]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for BDE-47 Cleanup

This protocol is a general guideline for cleaning up environmental or biological extracts containing BDE-47.

-

Cartridge Selection: Choose a Florisil or silica gel SPE cartridge (e.g., 6 cc, 500 mg).[1]

-

Conditioning: Condition the cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

-

Sample Loading: Dissolve the sample extract in a small volume of hexane (e.g., 1 mL). Load the sample onto the conditioned cartridge.

-

Washing (Interference Elution): Wash the cartridge with 5 mL of hexane to elute less polar interfering compounds. Collect this fraction separately to check for analyte loss if troubleshooting is needed.

-

Analyte Elution: Elute BDE-47 from the cartridge using an appropriate solvent mixture. A common choice is a hexane:dichloromethane (DCM) mixture (e.g., 10 mL of 1:1 v/v). The optimal solvent will depend on the specific matrix and cartridge.

-

Concentration: Evaporate the collected eluate to a final volume of 1 mL or less under a gentle stream of nitrogen before instrumental analysis.

Diagram: General BDE-47 Analytical Workflow

Caption: A standard workflow for the quantification of BDE-47, highlighting key stages from sample preparation to analysis.

References

- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bataviabiosciences.com [bataviabiosciences.com]

- 3. longdom.org [longdom.org]

- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]

- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Separation of polybrominated diphenyl ethers in fish for compound-specific stable carbon isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

Technical Support Center: Optimizing GC-MS Parameters for BDE-47 Congeners

Welcome to the technical support center for the analysis of BDE-47 and other Polybrominated Diphenyl Ether (PBDE) congeners by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS parameters for BDE-47 analysis?

A1: For initial analysis of BDE-47 and other PBDEs, a common starting point involves a gas chromatograph coupled with a mass spectrometer. A DB-5ms capillary column is frequently used due to its ability to separate key congeners.[1] The injector is typically operated in splitless mode to enhance sensitivity, which is crucial for trace-level analysis.[2] The mass spectrometer can be operated in various modes, with Electron Ionization (EI) being common for structural confirmation and Electron Capture Negative Ionization (ECNI) offering higher sensitivity for more brominated congeners.[3][4]

Q2: How can I improve the sensitivity of my GC-MS method for low-level BDE-47 detection?

A2: To enhance sensitivity for trace analysis of BDE-47, several strategies can be employed. Utilizing a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode significantly increases selectivity and sensitivity by reducing matrix interference.[5] For instruments capable of Negative Chemical Ionization (NCI), this mode can provide higher sensitivity for PBDE detection compared to Electron Ionization (EI).[1] Additionally, optimizing injector parameters, such as using a temperature-programmed splitless injection, can minimize analyte degradation and improve transfer to the column.[2] Isotope dilution using 13C-labeled internal standards is also a highly effective method for accurate quantification at low levels.[6]

Q3: What are the common mass fragments observed for BDE-47 in EI-MS?

A3: In Electron Ionization Mass Spectrometry (EI-MS), BDE-47 (a tetrabromodiphenyl ether) typically displays a characteristic isotopic cluster for the molecular ion [M]+. However, the most abundant ions often result from the loss of bromine atoms. A prominent fragment is [M-Br2]+, which is frequently used for quantification. The full scan mass spectrum of BDE-47 will show these characteristic isotopic patterns, which are crucial for identification.

Troubleshooting Guides

Problem 1: Poor Chromatographic Resolution, Especially for BDE-49 and BDE-71

-

Symptom: Co-elution or insufficient separation of BDE-49 and BDE-71 congeners, leading to inaccurate quantification. This is a known analytical challenge.[7][8]

-

Possible Causes & Solutions:

-

Inappropriate GC Column: The stationary phase of the GC column may not be optimal for separating these critical pairs.

-

Solution: Employ a column specifically designed for persistent organic pollutants (POPs) analysis, such as a DB-5ms or a TG-PBDE capillary column.[5] A 15 m column can offer good sensitivity, while a longer column (e.g., 30 m) might provide better resolution at the cost of longer run times.

-

-

Suboptimal Oven Temperature Program: The temperature ramp may be too fast, not allowing for proper separation.

-

Solution: Optimize the GC oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 5-10 °C/min) during the elution window of the target analytes.

-

-

Problem 2: Low Response or Peak Tailing for BDE-47

-

Symptom: The peak for BDE-47 is small, broad, or shows significant tailing, indicating poor chromatographic performance or analyte loss.

-

Possible Causes & Solutions:

-

Active Sites in the GC System: Active sites in the injector liner, column, or connections can cause adsorption of the analyte.

-

Injector Temperature Issues: Incorrect injector temperature can lead to incomplete vaporization or thermal degradation.

-

Solution: For splitless injections, a temperature-programmed injector can minimize contact with hot metal surfaces.[2] If using a hot splitless injector, ensure the temperature is sufficient for volatilization but not so high as to cause degradation (typically around 250-280 °C).

-

-

Contaminated Carrier Gas: Impurities in the carrier gas can degrade the column's stationary phase.

-

Solution: Ensure high-purity helium is used and that gas purifiers are installed and functioning correctly.

-

-

Problem 3: High Background Noise or Matrix Interference

-

Symptom: The chromatogram shows a high baseline or numerous interfering peaks, making it difficult to accurately integrate the BDE-47 peak.

-

Possible Causes & Solutions:

-

Insufficient Sample Cleanup: Complex matrices from environmental or biological samples can introduce many co-extracted compounds.

-

Non-Selective Mass Spectrometry Mode: Using a full scan mode in complex samples can result in high background.

-

Experimental Protocols

GC-MS/MS Method for BDE-47 Analysis

This protocol is a general guideline and may require optimization for specific instruments and matrices.

-

Sample Preparation (General Workflow):

-

Extract the sample using an appropriate solvent (e.g., hexane/dichloromethane).

-

Perform cleanup using a multi-packed silica column.[7]

-

Concentrate the extract and reconstitute in a suitable solvent like nonane.[8]

-

Add an internal standard (e.g., 13C12-BDE-47) prior to injection for accurate quantification.

-

-

GC Parameters:

-

GC System: Agilent 6890 GC or equivalent.

-

Injector: Splitless mode.

-

Column: DB-1HT (15 m x 0.25 mm i.d., 0.1 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: 140 °C (hold 1 min), ramp at 10 °C/min to 220 °C, then ramp at 20 °C/min to 320 °C (hold 3 mins).

-

-

MS/MS Parameters:

-

Mass Spectrometer: Waters Micromass Quattro micro GC or equivalent triple quadrupole instrument.

-

Ionization Mode: Electron Ionization (EI+).

-

MRM Transitions: For BDE-47, monitor the transition from a precursor ion (from the [M]+ or [M-Br2]+ cluster) to a specific product ion. For example, a transition for tetra-BDEs could be m/z 486.7 > 328.8. The collision energy will need to be optimized for your specific instrument.

-

Quantitative Data Summary

Table 1: Optimized GC-MS/MS Parameters for PBDE Congeners

| Congener Group | Precursor Ion (m/z) | Product Ion (m/z) |

| Mono-BDE | 249.0 | 169.0 |

| Di-BDE | 328.9 | 169.0 |

| Tri-BDE | 407.8 | 247.9 |

| Tetra-BDE (BDE-47) | 486.7 | 328.8 |

| Penta-BDE | 563.6 | 405.7 |

| Hexa-BDE | 643.5 | 485.6 |

| Hepta-BDE | 723.4 | 563.5 |

| Octa-BDE | 801.3 | 643.5 |

| Nona-BDE | 879.2 | 721.3 |

| Deca-BDE | 959.2 | 799.3 |

Data adapted from a study using a triple quadrupole mass spectrometer.

Table 2: Example GC Columns and Temperature Programs for PBDE Analysis

| GC Column | Column Dimensions | Oven Program | Reference |

| DB-5ms | 20 m x 180 µm i.d., 0.18 µm film | 140°C (4 min), 20°C/min to 220°C, 30°C/min to 315°C (hold 19 min) | |

| DB-1HT | 15 m x 250 µm i.d., 0.1 µm film | 140°C (1 min), 10°C/min to 220°C, 20°C/min to 320°C (hold 3 min) | |

| DB-1HT | 30 m x 250 µm i.d., 0.1 µm film | 140°C (2 min), 5°C/min to 220°C, 20°C/min to 320°C (hold 7 min) |

Visualizations

Caption: General experimental workflow for BDE-47 analysis by GC-MS.

Caption: Troubleshooting logic for common issues in BDE-47 GC-MS analysis.

References

- 1. Optimizing GC-ICP-MS for ultra-trace quantification of PBDEs in natural water samples using species-specific isotope dilution - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C4JA00112E [pubs.rsc.org]

- 2. s4science.at [s4science.at]

- 3. Optimization of quadrupole ion storage mass spectrometric conditions for the analysis of selected polybrominated diphenyl ethers. Comparative approach with negative chemical ionization and electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. pragolab.cz [pragolab.cz]

- 6. Simultaneous Method for Selected PBDEs and HBCDDs in Foodstuffs Using Gas Chromatography—Tandem Mass Spectrometry and Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. public.jenck.com [public.jenck.com]

troubleshooting poor recovery of BDE-47 during extraction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the extraction of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47).

Troubleshooting Poor Recovery of BDE-47